Far-Red Emission Reduces Autofluorescence
DDAO-based probes offer enhanced optical properties compared to existing esterase probes because the hydrolysis product, DDAO, excites above 600 nm while retaining a good quantum yield (Φ = 0.40) [1]. The far-red excitation/emission profile (λex 646 nm, λem 659 nm) [2] significantly reduces interference from biological autofluorescence and light scattering that plague shorter-wavelength probes such as 4-methylumbelliferone (4-MU, λem 450 nm) [3] and fluorescein (λem 520 nm).
| Evidence Dimension | Fluorescence Emission Wavelength and Quantum Yield |
|---|---|
| Target Compound Data | λem = 659 nm; Φ = 0.39 |
| Comparator Or Baseline | 4-Methylumbelliferone (4-MU): λem = 450 nm; Fluorescein: λem = 520 nm |
| Quantified Difference | Emission wavelength shifted >200 nm into far-red region relative to 4-MU |
| Conditions | DDAO measured at λex 646 nm in aqueous/organic solvent [2]; 4-MU emission reported in standard phosphatase assays [3] |
Why This Matters
Far-red emission reduces background noise in complex biological samples, enabling higher signal-to-noise ratios and lower limits of detection in cellular and tissue-based assays.
- [1] Tallman, K. R., et al. (2015). Far-red fluorogenic probes for esterase and lipase detection. ChemBioChem, 16(1), 70-75. View Source
- [2] Tallman, K. R., et al. (2016). Profiling Esterases in Mycobacterium tuberculosis Using Far-Red Fluorogenic Substrates. ACS Chem Biol, 11(7), 1810-1815. Table 1. View Source
- [3] Reaction Biology. (2023). Phosphatase Assay Services. MUP-based assays. View Source
